4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine
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Overview
Description
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine is a chemical compound that belongs to the class of piperazine derivatives
Preparation Methods
The synthesis of 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxyphenylpiperazine with quinoline derivatives under specific conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and may require catalysts to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine can be compared with other piperazine derivatives, such as:
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have similar structural features but may exhibit different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine derivatives: These compounds are studied for their potential as acetylcholinesterase inhibitors. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
16018-10-3 |
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Molecular Formula |
C21H24N4O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine |
InChI |
InChI=1S/C21H24N4O2/c1-26-15-7-8-19(20(13-15)27-2)24-9-11-25(12-10-24)21-16-5-3-4-6-18(16)23-14-17(21)22/h3-8,13-14H,9-12,22H2,1-2H3 |
InChI Key |
WKAQOHVOXNJWDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)N)OC |
Origin of Product |
United States |
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